2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 893095-92-6
VCID: VC4322471
InChI: InChI=1S/C15H20N2O2S/c1-16-14(19)12-10-5-3-2-4-6-11(10)20-15(12)17-13(18)9-7-8-9/h9H,2-8H2,1H3,(H,16,19)(H,17,18)
SMILES: CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4

2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS No.: 893095-92-6

Cat. No.: VC4322471

Molecular Formula: C15H20N2O2S

Molecular Weight: 292.4

* For research use only. Not for human or veterinary use.

2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 893095-92-6

Specification

CAS No. 893095-92-6
Molecular Formula C15H20N2O2S
Molecular Weight 292.4
IUPAC Name 2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H20N2O2S/c1-16-14(19)12-10-5-3-2-4-6-11(10)20-15(12)17-13(18)9-7-8-9/h9H,2-8H2,1H3,(H,16,19)(H,17,18)
Standard InChI Key DEDCRTDBYLUYIW-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3

Introduction

Structural and Physicochemical Characteristics

The compound features a tetracyclic framework comprising a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core substituted at the 2-position with a cyclopropanecarbonylamino group and at the 3-position with an N-methyl carboxamide moiety. Key structural attributes include:

  • Cycloheptane ring: A seven-membered carbocycle fused to the thiophene ring, adopting a chair conformation in solid-state structures of analogous compounds .

  • Thiophene moiety: A sulfur-containing heterocycle known to enhance metabolic stability and facilitate π-π stacking interactions in biological targets .

  • Cyclopropane group: A strained three-membered ring that may influence conformational rigidity and binding affinity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₂S
Molecular Weight292.4 g/mol
IUPAC Name2-(Cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
SMILESCNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3
InChI KeyDEDCRTDBYLUYIW-UHFFFAOYSA-N
SolubilityNot experimentally determined

The absence of solubility data highlights the need for further physicochemical characterization, particularly given the lipophilic nature of the cycloheptane and cyclopropane groups.

Synthetic Routes and Modifications

While no explicit synthesis for this compound is documented, analogous thiophene-carboxamides are typically prepared via:

Gewald Reaction

A multi-component reaction involving ketones, cyanoacetates, and sulfur sources to construct the thiophene core . For example, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile serves as a precursor, which can be acylated with cyclopropanecarbonyl chloride and subsequently amidated with methylamine .

Post-Functionalization Strategies

  • Acylation: Introduction of the cyclopropanecarbonyl group via nucleophilic substitution or coupling reactions .

  • Amidation: Conversion of carboxylic acid intermediates to carboxamides using methylamine in the presence of activating agents like HATU or EDC .

Biological Activity and Mechanisms

Although direct pharmacological data are unavailable, insights can be drawn from structurally related compounds:

Antitumor Activity

Thiophene-carboxamide analogs such as JCI-20679 inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), inducing apoptosis in cancer cells . Key findings include:

  • GI₅₀ values: 0.1–1.0 μM against JFCR39 cancer cell lines .

  • Mitochondrial targeting: Fluorescent derivatives localize to mitochondria, correlating with complex I inhibition .

  • Structure-Activity Relationships (SAR):

    • Cyclopropane groups enhance membrane permeability due to reduced conformational flexibility .

    • N-methyl carboxamides improve metabolic stability compared to free amines .

Table 2: Comparative Bioactivity of Thiophene Analogs

CompoundTargetIC₅₀/GI₅₀Reference
JCI-20679Mitochondrial complex I0.2 μM
NSC 158551EGFR Kinase1.8 μM
CHEMBL1332754Bacterial gyrase4.5 μM

Computational and Experimental Characterization

Spectroscopic Data

While experimental spectra for the compound are unpublished, predictions based on analogs suggest:

  • ¹H NMR (CDCl₃): δ 1.0–1.2 (m, cyclopropane CH₂), 2.8–3.1 (m, N-methyl), 6.8–7.1 (s, thiophene H) .

  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (thiophene C-S) .

X-ray Crystallography

A related structure (CAS: 40106-13-6) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.0273 Å, b = 14.4569 Å, c = 14.8867 Å . Intramolecular N–H⋯O and C–H⋯S interactions stabilize the planar thiophene-carboxamide core .

Pharmacokinetic and Toxicological Considerations

No in vivo data exist for this compound, but its high calculated logP (~3.5) suggests significant lipophilicity, potentially limiting aqueous solubility. Strategies to improve bioavailability could include:

  • Prodrug approaches: Introducing ionizable groups (e.g., phosphates) at the carboxamide nitrogen .

  • Nanoparticle formulation: Encapsulation in PEGylated liposomes to enhance circulation time .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator